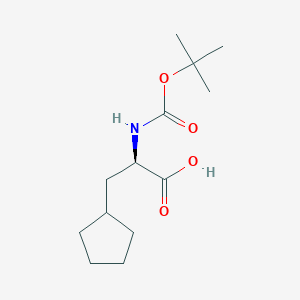

Boc-D-Ciclopenilalanina

Descripción general

Descripción

(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

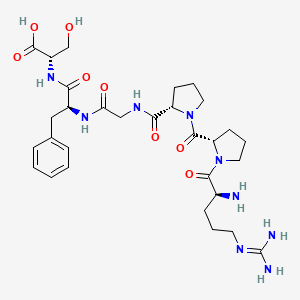

Síntesis de Péptidos

Boc-D-Ciclopenilalanina se utiliza ampliamente en el campo de la síntesis de péptidos. El grupo tert-butoxicarbonilo (Boc) sirve como un grupo protector para las aminas, particularmente en la síntesis de péptidos. Protege el grupo amino de reacciones no deseadas durante la formación del enlace peptídico. Después de que se ensambla la cadena peptídica, el grupo Boc se puede eliminar en condiciones ácidas sin afectar el resto de la molécula .

Química Medicinal

En química medicinal, this compound se utiliza para crear nuevos candidatos a fármacos. Su estructura única, que presenta un anillo ciclopentil, puede conferir restricciones conformacionales significativas a los péptidos, lo que podría llevar a una mayor selectividad del receptor y estabilidad frente a la degradación enzimática .

Bioconjugación

Este compuesto también se emplea en técnicas de bioconjugación donde se utiliza para unir péptidos a otras moléculas, incluidos fármacos, etiquetas fluorescentes o polímeros. El grupo Boc se puede desproteger selectivamente para revelar la amina libre, que luego se puede conjugar a una molécula diana .

Estudios de Relación Estructura-Actividad (SAR)

This compound es fundamental en los estudios SAR, donde se incorpora a péptidos para estudiar el efecto de su cadena lateral ciclopentil en la actividad biológica y la afinidad de unión de los péptidos a sus respectivos objetivos .

Proteómica y Metabolómica

Los investigadores utilizan this compound en proteómica y metabolómica para sintetizar péptidos marcados con isótopos estables. Estos péptidos marcados sirven como estándares o marcadores en estudios de cuantificación basados en espectrometría de masas .

Biología Química

En biología química, este compuesto se utiliza para diseñar y sintetizar sondas basadas en péptidos que pueden modular o monitorear procesos biológicos. La incorporación de this compound en tales sondas puede mejorar su especificidad y eficacia .

Mecanismo De Acción

- Boc-D-Cyclopentylalanine primarily targets amino groups in molecules. Specifically, it protects the amino function by converting it to a tert-butyl carbamate (Boc) derivative .

- Boc-D-Cyclopentylalanine is synthesized by reacting cyclopentylalanine with di-tert-butyl dicarbonate (Boc2O). The amine group of cyclopentylalanine attacks the carbonyl carbon of Boc2O, forming a tetrahedral intermediate. Subsequent steps lead to the Boc-protected compound .

Target of Action

Mode of Action

Análisis Bioquímico

Biochemical Properties

®-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex organic molecules. The tert-butoxycarbonyl group serves as a protective group for the amino functionality, preventing unwanted reactions during synthesis. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidases and proteases, which can cleave the protective group under specific conditions . Additionally, it may interact with other biomolecules, such as amino acids and nucleotides, facilitating the formation of desired products in biochemical pathways.

Cellular Effects

The effects of ®-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid on various types of cells and cellular processes are primarily related to its role in peptide synthesis. By protecting the amino group, this compound allows for the selective formation of peptide bonds, which are crucial for protein synthesis and function. It can influence cell signaling pathways, gene expression, and cellular metabolism by enabling the synthesis of specific peptides and proteins that regulate these processes . The presence of the tert-butoxycarbonyl group can also affect the compound’s stability and reactivity within the cellular environment.

Molecular Mechanism

At the molecular level, ®-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid exerts its effects through the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The tert-butoxycarbonyl group can be selectively removed under mild conditions, such as treatment with acids or specific enzymes, allowing the amino group to participate in subsequent reactions . This selective deprotection mechanism is crucial for the controlled synthesis of peptides and other complex molecules. The compound may also interact with specific enzymes, such as peptidases, which facilitate the removal of the protective group and enable further biochemical transformations.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but it may degrade over time when exposed to moisture, heat, or light . Long-term studies have shown that the compound can maintain its protective function for extended periods, but its effectiveness may decrease with prolonged exposure to harsh conditions. In vitro and in vivo studies have demonstrated that the compound’s stability is crucial for its continued effectiveness in biochemical reactions.

Dosage Effects in Animal Models

The effects of ®-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid in animal models vary with different dosages. At low doses, the compound effectively protects the amino group and facilitates peptide synthesis without causing significant adverse effects . At higher doses, the compound may exhibit toxic or adverse effects, such as cellular toxicity or disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s protective function is optimal within a specific dosage range, beyond which its effectiveness decreases, and adverse effects become more pronounced.

Metabolic Pathways

®-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid is involved in various metabolic pathways, particularly those related to peptide synthesis and amino acid metabolism. The compound interacts with enzymes such as peptidases and proteases, which facilitate the removal of the tert-butoxycarbonyl group and enable the formation of peptide bonds . Additionally, it may interact with cofactors and other biomolecules that regulate metabolic flux and metabolite levels, influencing the overall efficiency of biochemical reactions.

Transport and Distribution

Within cells and tissues, ®-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its protective function. The compound’s distribution is influenced by its chemical properties, such as solubility and stability, which affect its ability to reach target sites within the cell.

Propiedades

IUPAC Name |

(2R)-3-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTWGGHVJJRREA-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473221 | |

| Record name | (R)-2-TERT-BUTOXYCARBONYLAMINO-3-CYCLOPENTYL-PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219819-74-6 | |

| Record name | (R)-2-TERT-BUTOXYCARBONYLAMINO-3-CYCLOPENTYL-PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.